molecular formula C22H20N2O3S B3304714 N-(1-ethyl-2-oxoindolin-5-yl)-[1,1'-biphenyl]-4-sulfonamide CAS No. 921861-66-7

N-(1-ethyl-2-oxoindolin-5-yl)-[1,1'-biphenyl]-4-sulfonamide

Cat. No. B3304714
CAS RN: 921861-66-7
M. Wt: 392.5 g/mol
InChI Key: GQXMSVXCZNEHES-UHFFFAOYSA-N
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Description

The compound “N-(1-ethyl-2-oxoindolin-5-yl)-[1,1’-biphenyl]-4-sulfonamide” is a derivative of 2-oxoindoline . It is part of a series of novel compounds designed and synthesized for their potential biological activities .

Scientific Research Applications

Role in Cancer Treatment

Indole derivatives, such as the compound , have been found to be biologically active and are being investigated for their potential in the treatment of cancer cells . They show various biologically vital properties and have attracted increasing attention in recent years .

Antimicrobial Properties

Indole derivatives have shown significant antimicrobial properties . This makes them a potential candidate for the development of new antimicrobial drugs.

Anti-inflammatory Activity

Indole derivatives have been found to possess anti-inflammatory properties . This suggests potential applications in the treatment of inflammatory disorders.

Antiviral Activity

Indole derivatives have demonstrated antiviral activity . This suggests they could be used in the development of new antiviral drugs.

Antidiabetic Properties

Indole derivatives have shown potential in the treatment of diabetes . This suggests they could be used in the development of new antidiabetic drugs.

Neurological Applications

Indole derivatives have been used in research related to neurological disorders . For instance, Neuroglioma H4 cells were treated with various concentrations of the compound, and assays were used to detect its effects on cell proliferation, migration, and apoptosis .

Antimalarial Properties

Indole derivatives have shown potential in the treatment of malaria . This suggests they could be used in the development of new antimalarial drugs.

Anticholinesterase Activities

Indole derivatives possess anticholinesterase activities . This suggests potential applications in the treatment of disorders related to the cholinergic system, such as Alzheimer’s disease.

Future Directions

The future directions for research on “N-(1-ethyl-2-oxoindolin-5-yl)-[1,1’-biphenyl]-4-sulfonamide” could involve further exploration of its potential biological activities . Given the notable cytotoxicity of similar compounds toward human cancer cell lines , there may be potential for further development of this compound as an anticancer agent.

properties

IUPAC Name

N-(1-ethyl-2-oxo-3H-indol-5-yl)-4-phenylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O3S/c1-2-24-21-13-10-19(14-18(21)15-22(24)25)23-28(26,27)20-11-8-17(9-12-20)16-6-4-3-5-7-16/h3-14,23H,2,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQXMSVXCZNEHES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-[1,1'-biphenyl]-4-sulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(1-ethyl-2-oxoindolin-5-yl)-[1,1'-biphenyl]-4-sulfonamide
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N-(1-ethyl-2-oxoindolin-5-yl)-[1,1'-biphenyl]-4-sulfonamide
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N-(1-ethyl-2-oxoindolin-5-yl)-[1,1'-biphenyl]-4-sulfonamide
Reactant of Route 4
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N-(1-ethyl-2-oxoindolin-5-yl)-[1,1'-biphenyl]-4-sulfonamide
Reactant of Route 5
N-(1-ethyl-2-oxoindolin-5-yl)-[1,1'-biphenyl]-4-sulfonamide
Reactant of Route 6
N-(1-ethyl-2-oxoindolin-5-yl)-[1,1'-biphenyl]-4-sulfonamide

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